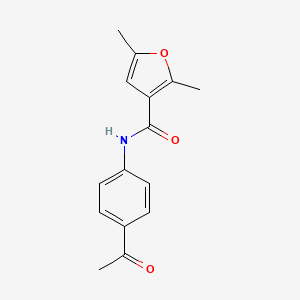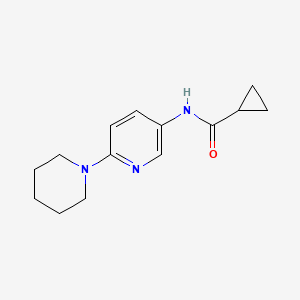
N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide, also known as ADC-1013, is a small molecule drug that is currently being investigated for its potential use in the treatment of cancer and autoimmune diseases. ADC-1013 belongs to a class of drugs known as immune checkpoint inhibitors, which work by blocking certain proteins on immune cells that can prevent the immune system from attacking cancer cells or other harmful agents.
Wirkmechanismus
N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide works by blocking a protein called PD-1, which is found on certain immune cells. PD-1 is known to inhibit the activity of T cells, which are a type of immune cell that can attack cancer cells or other harmful agents. By blocking PD-1, N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide can help to activate T cells and enhance the immune system's ability to fight cancer or other diseases.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In particular, it has been shown to enhance the activity of T cells and increase the production of cytokines, which are signaling molecules that help to regulate the immune response. In addition, N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide has been shown to reduce the number of regulatory T cells, which can suppress the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide is its ability to enhance the immune system's ability to fight cancer or other diseases. In addition, N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide has been shown to have a favorable safety profile in preclinical studies. However, one limitation of N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide is that it may not be effective in all patients, and more research is needed to identify which patients may benefit the most from this drug.
Zukünftige Richtungen
There are several future directions for research on N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide. One area of interest is the development of combination therapies that can enhance the effectiveness of N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide. For example, N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide may be used in combination with other immune checkpoint inhibitors or with chemotherapy or radiation therapy. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide. Finally, further research is needed to determine the optimal dosing and treatment schedule for N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide in different patient populations.
Synthesemethoden
The synthesis of N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide involves several steps, starting with the reaction of 4-acetylphenylamine with methyl vinyl ketone to form the intermediate compound 4-(1-methylethenyl)aniline. This compound is then reacted with 2,5-dimethylfuran-3-carboxylic acid to form N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide is currently being studied for its potential use in the treatment of various types of cancer, including melanoma, non-small cell lung cancer, and renal cell carcinoma. In addition, N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide is also being investigated for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-9-8-14(11(3)19-9)15(18)16-13-6-4-12(5-7-13)10(2)17/h4-8H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNLNWXBXQJTSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(3-ethoxypropyl)propanamide](/img/structure/B7457329.png)


![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide](/img/structure/B7457344.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B7457352.png)
![N-(furan-2-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457357.png)

![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B7457372.png)


![N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457394.png)
![N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methyl-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7457396.png)
![4-butyl-3-[(3-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-one](/img/structure/B7457404.png)
